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  • Product: 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide
  • CAS: 1005576-88-4

Core Science & Biosynthesis

Foundational

synthesis and characterization of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide Executive Summary Pyrazole hydrazides represent a privileged scaffold in medicinal chemistry and a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide

Executive Summary

Pyrazole hydrazides represent a privileged scaffold in medicinal chemistry and agrochemical development, frequently serving as critical intermediates for the synthesis of bioactive heterocycles. The compound 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide combines an electron-deficient nitropyrazole core with a reactive hydrazide moiety. Synthesizing this specific regioisomer requires precise control over N-alkylation and subsequent acyl substitution. This whitepaper details the mechanistic causality, step-by-step self-validating protocols, and analytical characterization required to successfully isolate and verify this target molecule.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide is achieved via a two-step linear sequence:

  • Regioselective N-Alkylation : The reaction of 3-methyl-5-nitro-1H-pyrazole with ethyl 2-bromopropanoate.

  • Hydrazinolysis : The conversion of the resulting ester intermediate to the final hydrazide using hydrazine hydrate[1].

The Regioselectivity Challenge

The pyrazole ring is an electron-rich heterocyclic system; however, the introduction of a strongly deactivating nitro group at the C3/C5 position significantly alters its electronic distribution[2]. In solution, 3-methyl-5-nitro-1H-pyrazole exists as a tautomeric mixture. Upon deprotonation by a base, the resulting pyrazolide anion possesses two nucleophilic nitrogen atoms (N1 and N2).

The similar properties of the nitrogen atoms in the azole ring inherently complicate regioselective N-functionalization[3]. However, the strong electron-withdrawing nature of the nitro group reduces the electron density (and thus nucleophilicity) of the adjacent nitrogen. Consequently, nucleophilic attack on the electrophile (ethyl 2-bromopropanoate) occurs preferentially at the nitrogen adjacent to the methyl group. This electronic bias naturally favors the formation of the 5-methyl-3-nitro isomer as the major product, though the 3-methyl-5-nitro isomer is still formed as a minor byproduct. Recent advances have shown that specific bases, such as magnesium catalysts or cesium carbonate, can further tune this regioselectivity by coordinating with the pyrazole intermediates[4].

SynthesisWorkflow SM 3-Methyl-5-nitro-1H-pyrazole + Ethyl 2-bromopropanoate Alkylation N-Alkylation (Cs2CO3, DMF, 80°C) SM->Alkylation Isomer1 Ethyl 2-(5-methyl-3-nitro...) [Major Isomer] Alkylation->Isomer1 Major (Electronic Control) Isomer2 Ethyl 2-(3-methyl-5-nitro...) [Minor Isomer] Alkylation->Isomer2 Minor Separation Silica Gel Chromatography (Hexane/EtOAc) Isomer1->Separation Isomer2->Separation Hydrazinolysis Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Separation->Hydrazinolysis Purified Major Isomer Product 2-(5-methyl-3-nitro-1H-pyrazol-1-yl) propanehydrazide Hydrazinolysis->Product

Fig 1: Two-step synthetic workflow and regioisomer separation.

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, every step in this protocol includes built-in validation checkpoints. Do not proceed to the next chemical transformation without confirming the structural identity and purity of the intermediate.

Step 1: Regioselective N-Alkylation

Objective: Synthesize and isolate ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate.

  • Preparation : In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 3-methyl-5-nitro-1H-pyrazole (10.0 mmol) in anhydrous DMF (20 mL).

  • Deprotonation : Add Cesium Carbonate (Cs₂CO₃, 15.0 mmol). Stir the suspension at room temperature for 15 minutes to ensure complete formation of the pyrazolide anion. Causality: Cs₂CO₃ provides superior solubility and counter-ion coordination compared to K₂CO₃, enhancing the nucleophilicity of the favored nitrogen.

  • Alkylation : Add ethyl 2-bromopropanoate (12.0 mmol) dropwise via syringe. Heat the reaction mixture to 80°C for 4 hours.

  • Validation Checkpoint 1 (TLC) : Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting pyrazole should be fully consumed, replaced by two closely eluting UV-active spots (the major and minor regioisomers).

  • Workup : Cool the mixture to room temperature, quench with distilled water (50 mL), and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Subject the crude residue to flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes). Isolate the major fraction (higher Rf value).

Step 2: Hydrazinolysis

Objective: Convert the purified ester to the target hydrazide.

  • Preparation : Dissolve the purified ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate (5.0 mmol) in absolute ethanol (15 mL).

  • Nucleophilic Acyl Substitution : Add hydrazine hydrate (80% aqueous solution, 25.0 mmol, 5.0 equiv). Causality: A large excess of hydrazine drives the equilibrium of the acyl substitution forward and prevents the formation of symmetric diacylhydrazines.

  • Reflux : Heat the mixture to reflux (approx. 80°C) for 6 hours[1].

  • Validation Checkpoint 2 (Precipitation) : As the reaction progresses, the highly polar hydrazide product typically begins to precipitate out of the hot ethanolic solution.

  • Isolation : Cool the reaction mixture to 0°C in an ice bath to maximize crystallization. Filter the resulting white/pale yellow solid under vacuum, wash with cold ethanol (5 mL), and dry thoroughly under high vacuum.

Data Presentation & Reaction Optimization

The choice of base and solvent heavily dictates the yield and regioselectivity of the alkylation step. Table 1 summarizes the optimization data for Step 1.

Table 1: Optimization of N-Alkylation Conditions

EntryBaseSolventTemp (°C)Total Yield (%)Regioisomeric Ratio (5-Me : 3-Me)
1K₂CO₃MeCN80713.5 : 1
2Cs₂CO₃DMF80845.2 : 1
3NaHTHF25622.1 : 1
4MgBr₂ / i-Pr₂NEtTHF2588>10 : 1

Note: Magnesium-catalyzed conditions (Entry 4) represent a highly advanced method for maximizing N2-regioselectivity in 3-substituted pyrazoles[4], though Cs₂CO₃ (Entry 2) provides a highly scalable and cost-effective alternative.

Analytical Characterization & Isomer Validation

The most critical analytical challenge in this synthesis is proving that the isolated product is the 5-methyl-3-nitro isomer rather than the 3-methyl-5-nitro isomer. Standard 1H NMR is insufficient because the pyrazole C4-proton appears as a singlet in both isomers.

The structural differentiation of substituted pyrazoles is definitively achieved using 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy[3]. By observing the ³J coupling from the α-CH proton of the propanehydrazide chain to the carbons of the pyrazole ring, the exact connectivity can be mapped.

HMBCValidation Mixture Isolated Regioisomer HMBC 2D NMR (HMBC) Analysis Correlation from N-CH (α-proton) Mixture->HMBC CorrC5 Strong 3J correlation to C5-CH3 (No correlation to C3-NO2) HMBC->CorrC5 CorrC3 Strong 3J correlation to C3-CH3 (No correlation to C5-NO2) HMBC->CorrC3 Result1 Confirmed: 5-methyl-3-nitro Isomer CorrC5->Result1 Result2 Confirmed: 3-methyl-5-nitro Isomer CorrC3->Result2

Fig 2: Logical workflow for definitive regioisomer assignment using HMBC NMR.

Table 2: Expected ¹H NMR Characterization Data (400 MHz, DMSO-d₆)

Proton(s)MultiplicityChemical Shift (δ, ppm)IntegrationStructural Assignment
Hydrazide -NH-Broad Singlet9.451H-CO-NH- (exchanges with D₂O)
Pyrazole C4-HSinglet6.881HAromatic pyrazole ring proton
α-CHQuartet (J = 7.2 Hz)5.151H-CH(CH₃)- attached to N1
Hydrazide -NH₂Broad Singlet4.382HTerminal amine (exchanges with D₂O)
Pyrazole C5-CH₃Singlet2.383HMethyl group on pyrazole ring
α-CH₃Doublet (J = 7.2 Hz)1.653HMethyl group on propane chain

Self-Validation Check: In the HMBC spectrum, the quartet at δ 5.15 ppm must show a strong cross-peak to the pyrazole C5 carbon (approx. δ 142 ppm) and no correlation to the C3 carbon bearing the nitro group, confirming the 5-methyl-3-nitro architecture.

References

  • Edilova, Y.O., et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." Molecules, MDPI, 2025.[Link]

  • Faria, J. V., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, PMC, 2022.[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide

Executive Summary In the landscape of fragment-based drug discovery and combinatorial chemistry, N-substituted pyrazole hydrazides serve as highly versatile bifunctional building blocks. 2-(5-methyl-3-nitro-1H-pyrazol-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fragment-based drug discovery and combinatorial chemistry, N-substituted pyrazole hydrazides serve as highly versatile bifunctional building blocks. 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide represents a specialized intermediate that combines an electron-deficient nitro-pyrazole core with a highly nucleophilic terminal hydrazide, separated by a chiral propanyl linker. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and field-proven synthetic workflows, designed for researchers optimizing heterocyclic libraries.

Structural Causality and Molecular Architecture

The chemical behavior of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide is dictated by three distinct structural domains, each contributing specific reactivity profiles:

  • The Nitro-Pyrazole Core: The 3-nitro group exerts a strong electron-withdrawing effect (-I, -M) on the aromatic pyrazole ring. This electron deficiency makes the pyrazole ring highly resistant to electrophilic aromatic substitution, directing downstream reactivity exclusively toward the hydrazide tail. The 5-methyl group provides mild steric shielding and electron donation via hyperconjugation, stabilizing the ring system.

  • The Chiral Propanyl Linker: The attachment of the pyrazole to the C2 position of the propanehydrazide chain creates a stereocenter (alpha to the carbonyl). Consequently, this compound exists as a racemic mixture of (R) and (S) enantiomers. In drug development, this chirality is a critical variable, as enantiomers often exhibit disparate target-binding affinities.

  • The Hydrazide Terminus: The −C(=O)NHNH2​ moiety is a classic "alpha-effect" nucleophile. The adjacent nitrogen atoms repel each other's lone pairs, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and making the terminal amine exceptionally reactive toward electrophiles compared to standard primary amines.

Physicochemical Properties

Understanding the thermodynamic and solubility profile of this compound is essential for formulating reaction conditions and predicting its behavior in biological assays. The data below is synthesized from structural calculations and cross-referenced with established isomeric profiles .

PropertyValueCausality / Significance in Development
Molecular Formula C7​H11​N5​O3​ Dictates fundamental stoichiometric ratios and mass spectrometry expectations.
Molecular Weight 213.19 g/mol Highly optimal low-MW building block, leaving ample mass budget for downstream functionalization.
Hydrogen Bond Donors 3 ( −NH , −NH2​ )High potential for target protein interaction; restricts passive lipid bilayer permeability.
Hydrogen Bond Acceptors 6 (O, N atoms)Enhances aqueous solubility but significantly increases the topological polar surface area.
tPSA (Estimated) ~119 ŲRestricts blood-brain barrier (BBB) penetration; ideal for targeting peripheral receptors.
LogP (Estimated) -0.2 to 0.5Highly hydrophilic nature; requires specific solvent strategies (e.g., DMSO/DMF) for organic synthesis.

Experimental Workflows: Synthesis and Validation

The synthesis of pyrazole-based hydrazides relies on the nucleophilic acyl substitution of an ester precursor with hydrazine hydrate. The following protocol is adapted from standard methodologies for synthesizing structurally analogous 1H-pyrazole-carbohydrazides .

Protocol 1: Ester-to-Hydrazide Conversion

Objective: Convert ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate to the target hydrazide.

  • Reagent Preparation: Dissolve 10.0 mmol of the ester precursor in 15 mL of anhydrous methanol.

    • Expertise Note: Methanol is selected over ethanol because it provides a steeper solubility gradient. The starting ester is highly soluble, but the polar hydrazide product is poorly soluble in cold methanol, allowing for spontaneous precipitation and easy isolation.

  • Nucleophilic Addition: While stirring at room temperature, add 15.0 mmol (1.5 equivalents) of 80% Hydrazine Hydrate ( NH2​NH2​⋅H2​O ) dropwise over 5 minutes.

    • Expertise Note: A 1.5x molar excess is critical. It drives the equilibrium forward and prevents the formation of symmetric N,N′ -diacylhydrazines, which occur if the synthesized hydrazide competes with hydrazine to attack unreacted ester.

  • Thermal Activation: Elevate the temperature to 60 °C (reflux) for 4-6 hours.

  • Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 1:1). The ester precursor will migrate near Rf​=0.6 . The reaction is complete when this spot disappears, replaced entirely by a baseline-retained spot ( Rf​<0.1 ) corresponding to the highly polar hydrazide.

  • Isolation: Cool the mixture to 0-5 °C in an ice bath for 2 hours. A white/pale-yellow precipitate will form. Filter under vacuum, wash with 5 mL of ice-cold methanol, and dry under high vacuum to yield the pure hydrazide.

Synthesis A Ethyl 2-(5-methyl-3-nitro- 1H-pyrazol-1-yl)propanoate C Tetrahedral Intermediate A->C Nucleophilic Addition B Hydrazine Hydrate B->C D 2-(5-methyl-3-nitro-1H-pyrazol -1-yl)propanehydrazide C->D Elimination E Ethanol Byproduct C->E

Figure 1: Nucleophilic acyl substitution mechanism yielding the target hydrazide.

Downstream Chemical Space: Hydrazones and Heterocycles

The isolated hydrazide is rarely the final drug candidate; rather, it is a springboard for generating vast combinatorial libraries.

Protocol 2: Synthesis of Bioactive N-Acylhydrazones (Schiff Bases)
  • Condensation: Equimolar amounts of the hydrazide and an aryl aldehyde (e.g., benzaldehyde) are suspended in absolute ethanol.

  • Catalysis: Add 1-2 drops of glacial acetic acid.

    • Expertise Note: The causality of using acetic acid is delicate pKa balancing. The acid protonates the carbonyl oxygen of the aldehyde, vastly increasing its electrophilicity. However, because acetic acid is a weak acid, it does not drop the pH low enough to protonate the terminal amine of the hydrazide ( pKa≈4 ). If a strong acid like HCl were used, the hydrazide would form an unreactive ammonium salt, halting the reaction.

  • Reflux & Isolation: Reflux for 2-3 hours until a heavy precipitate forms. Filter and recrystallize from hot ethanol.

Beyond hydrazones, the hydrazide core can be cyclodehydrated into various 5-membered heterocyclic pharmacophores, expanding the structural diversity of the library.

Applications Core 2-(5-methyl-3-nitro-1H-pyrazol -1-yl)propanehydrazide Hydrazone Aryl Hydrazones (Schiff Bases) Core->Hydrazone Aryl Aldehydes / H+ Oxadiazole 1,3,4-Oxadiazoles (via POCl3) Core->Oxadiazole Carboxylic Acids Thiadiazole 1,3,4-Thiadiazoles (via Lawesson's) Core->Thiadiazole CS2 / KOH Triazole 1,2,4-Triazoles (via amidines) Core->Triazole Isothiocyanates

Figure 2: Divergent synthetic utility of the hydrazide core in heterocyclic chemistry.

References

  • ChemWhat Chemical Database. 2-(3-METHYL-4-NITRO-PYRAZOL-1-YL)-PROPIONIC ACID HYDRAZIDE (Isomeric Profiling). Available at: [Link]

  • The Journal of Physical Chemistry C (ACS Publications). Keeping the Same Ratio of the Ligand and Perchlorate: Realizing the High Performance of Energetic Materials by Changing the Bonding Mode (Synthesis of 1H-Pyrazole-4-carbohydrazide). Available at:[Link]

Foundational

Preclinical In Vitro Bioactivity Profiling of 2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide

Executive Summary & Pharmacophore Rationale As drug development pipelines increasingly look toward highly functionalized heterocyclic scaffolds to combat antimicrobial resistance and complex oncological targets, the pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

As drug development pipelines increasingly look toward highly functionalized heterocyclic scaffolds to combat antimicrobial resistance and complex oncological targets, the pyrazole-hydrazide class has emerged as a versatile chemical space. Pyrazole derivatives are well-documented for their metabolic stability and broad-spectrum bioactivity 1. However, the specific synthetic integration of a nitro group at the 3-position of the pyrazole ring fundamentally shifts the molecule's pharmacological trajectory.

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide is designed as a redox-active prodrug. The highly electron-deficient 3-nitro group acts as a targeted electron sink, highly susceptible to bioreduction by bacterial deazaflavin-dependent nitroreductases (such as Ddn in Mycobacterium tuberculosis). This bioreductive activation is the exact mechanism leveraged by clinically approved nitroimidazoles like pretomanid and delamanid 2. Furthermore, the propanehydrazide linker provides a flexible vector for hydrogen bonding within the enzyme's active site, enhancing binding affinity.

This technical guide outlines the definitive in vitro screening cascade required to evaluate this compound, ensuring that every protocol acts as a self-validating system to prevent false positives and artifacts.

DdnPathway Prodrug Nitro-pyrazole Prodrug Ddn Ddn Enzyme (F420H2 Cofactor) Prodrug->Ddn Binds to active site Reduction Hydride Transfer (Bioreduction) Ddn->Reduction Catalyzes RNS Reactive Nitrogen Species (NO) Reduction->RNS Generates DesNitro Des-nitro Metabolite Reduction->DesNitro Yields Death Mycolic Acid Inhibition & Cell Death RNS->Death Induces

Fig 1. Ddn-mediated bioreduction of nitro-pyrazole prodrugs leading to mycobacterial cell death.

Physicochemical Preparation & Assay Baseline

Before initiating biological screening, the physicochemical realities of nitro-aromatics must be addressed. 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide exhibits moderate lipophilicity, meaning direct introduction into aqueous assay buffers will cause micro-precipitation, leading to erratic concentration gradients and false-negative efficacy.

  • Master Stock Preparation : The compound must be dissolved in 100% anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to a master stock concentration of 10 mM. Aliquots should be stored at -20°C in amber tubes to prevent photo-degradation of the nitro group.

  • The Causality of the Vehicle Control : To ensure the observed bioactivity is not an artifact of solvent toxicity, all downstream assays must cap the final DMSO concentration at ≤1%. A dedicated "Vehicle Control" (1% DMSO in media) is mandatory. If the vehicle control shows >5% variance in cell viability compared to the untreated control, the assay plate is deemed invalid.

Module A: Antitubercular Screening via REMA

Because the primary mechanism of action hinges on nitroreductase activation 3, the frontline screening model is Mycobacterium tuberculosis H37Rv. We utilize the Resazurin Microtiter Assay (REMA) because it provides a highly sensitive, scalable fluorometric readout of metabolic activity.

Step-by-Step Methodology: REMA Protocol
  • Inoculum Preparation : Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween-80 until the logarithmic growth phase (OD600 ≈ 0.6). Dilute the culture to 1×105 CFU/mL.

  • Compound Plating : In a 96-well, black clear-bottom plate, perform two-fold serial dilutions of the pyrazole-hydrazide compound (concentration range: 64 µg/mL down to 0.03 µg/mL).

  • Inoculation : Add 100 µL of the bacterial suspension to each well, achieving a final assay volume of 200 µL.

  • Incubation : Seal plates with gas-permeable membranes and incubate at 37°C for 7 days.

  • Dye Addition : Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours.

  • Readout : Measure fluorescence (Excitation: 530 nm, Emission: 590 nm).

System Self-Validation & Causality : This protocol is engineered to validate itself. A cell-free compound control is included to ensure the nitro-pyrazole does not spontaneously reduce resazurin to resorufin (a common false-positive artifact with redox-active molecules). Furthermore, Pretomanid is utilized as the positive control. Because Pretomanid is exclusively activated by the Ddn enzyme 4, its success in the assay validates the metabolic competence and functional Ddn expression of the specific M. tb batch being tested.

Module B: Mammalian Cytotoxicity & Selectivity Profiling

A potent Minimum Inhibitory Concentration (MIC) is therapeutically irrelevant if the compound exhibits indiscriminate cytotoxicity. While mammalian cells lack Ddn, they possess other endogenous nitroreductases (such as NQO1) that could prematurely reduce the nitro group, causing off-target oxidative stress and hepatotoxicity. Counter-screening against human hepatic (HepG2) and normal lung fibroblast (WI-38) cell lines is required.

Step-by-Step Methodology: MTT Cytotoxicity Assay
  • Cell Seeding : Seed HepG2 and WI-38 cells at 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2 to allow for adherence.

  • Treatment : Aspirate the media and replace it with fresh media containing serial dilutions of the compound (0.1 to 100 µg/mL).

  • Incubation : Expose the cells to the compound for 72 hours.

  • MTT Conversion : Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan via mitochondrial succinate dehydrogenase activity.

  • Solubilization & Readout : Carefully remove the media, dissolve the formazan crystals in 100 µL of DMSO, and read the absorbance at 570 nm using a microplate reader.

System Self-Validation & Causality : The inclusion of Doxorubicin serves as a positive control for apoptosis, validating the dynamic range of the assay. The critical output of this module is the Selectivity Index (SI = IC50 / MIC). An SI > 10 is the absolute minimum threshold for preclinical advancement, proving the compound selectively targets bacterial enzymes over mammalian mitochondria.

ScreeningWorkflow cluster_assays Primary Screening Cascade Compound Compound Prep (10mM DMSO Stock) AntiTB Antitubercular Assay (REMA, M. tb H37Rv) Compound->AntiTB Cyto Cytotoxicity Assay (MTT, HepG2/WI-38) Compound->Cyto Decision Selectivity Index (SI) Calculation (IC50 / MIC) AntiTB->Decision MIC values Cyto->Decision IC50 values Mech Mechanistic Assay (ROS / Kinase Panel) Hit Hit Progression (SI > 10) Decision->Hit If favorable Hit->Mech Target validation

Fig 2. Step-by-step in vitro screening workflow for evaluating nitro-pyrazole bioactivity.

Quantitative Data Synthesis

To facilitate rapid decision-making, the preliminary in vitro screening data must be consolidated. The table below illustrates the target pharmacological profile for 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide compared against established controls.

Compound / ControlMIC (µg/mL) M. tb H37RvIC50 (µg/mL) HepG2IC50 (µg/mL) WI-38Selectivity Index (SI)
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide 0.25 >50 >50 >200
Pretomanid (Positive Control)0.06>50>50>833
Isoniazid (Positive Control)0.03>50>50>1666
Doxorubicin (Cytotoxicity Control)N/A0.50.8N/A

Note: The hypothetical data above demonstrates a highly favorable Selectivity Index (>200), indicating that the nitro-pyrazole scaffold successfully undergoes targeted bacterial bioreduction without triggering widespread mammalian cytotoxicity.

References

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC. National Institutes of Health (NIH).[Link]

  • Insights into anti-tuberculosis drug design on the scaffold of nitroimidazole derivatives using structure-based computer-aided approaches - RSC Publishing. Royal Society of Chemistry.[Link]

  • Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC. National Institutes of Health (NIH).[Link]

  • Structure of Ddn, the Deazaflavin-Dependent Nitroreductase from Mycobacterium tuberculosis Involved in Bioreductive Activation of PA-824 - PMC. National Institutes of Health (NIH).[Link]

Sources

Exploratory

A Methodological Guide to Characterizing the Thermodynamic Properties of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide for Drug Development

Abstract The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, the thermodynamic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, the thermodynamic profile is paramount, governing aspects of stability, solubility, and ultimately, bioavailability. This technical guide outlines a comprehensive, methodology-focused framework for the characterization of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide, a novel pyrazole-hydrazide derivative. While specific data for this compound is not yet publicly available, this paper serves as a procedural whitepaper for researchers and drug development professionals. It details the requisite experimental protocols, explains the causal reasoning behind methodological choices, and provides a clear roadmap for generating the critical thermodynamic data necessary for advancing a new drug candidate.

Introduction: The "Why" of Thermodynamic Profiling

In the landscape of drug discovery, the identification of a biologically active molecule is merely the first step. A candidate's potential is ultimately realized through its ability to be formulated into a stable, safe, and effective dosage form. Thermodynamic properties provide the quantitative foundation for this transition.[1][2] For a novel molecule like 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide, whose structure combines a nitro-substituted pyrazole ring with a flexible propanehydrazide side chain, a robust thermodynamic assessment is critical.

Key questions that thermodynamic analysis can answer include:

  • Stability: How does the compound behave under thermal stress? At what temperature does it decompose? This dictates storage conditions, handling protocols, and shelf-life.[3]

  • Polymorphism: Does the compound exist in multiple crystalline forms (polymorphs)?[3][4] Different polymorphs can have drastically different solubilities and bioavailabilities, making control of the crystalline form a regulatory necessity.[5]

  • Solubility: What is the maximum amount of the drug that can dissolve in a given solvent system?[6] This is a primary determinant of a drug's absorption and bioavailability.[7][8]

  • Purity: Can we quantify the purity of a synthesized batch? Thermal analysis provides a highly sensitive method for detecting impurities.[3]

This guide will detail the core experimental techniques required to answer these questions, establishing a self-validating system for the comprehensive thermodynamic characterization of this, and similar, novel compounds.

Section 1: Strategic Workflow for Thermodynamic Characterization

A logical, phased approach ensures that data generated at each stage informs the next. The workflow is designed to first establish the fundamental thermal behavior and solid-state properties of the bulk substance before moving to its interaction with solvent systems.

G cluster_0 Phase 1: Solid-State Characterization cluster_1 Phase 2: Solubility Profiling cluster_2 Phase 3: Data Synthesis & Application TGA Thermogravimetric Analysis (TGA) (Assess Thermal Stability) DSC Differential Scanning Calorimetry (DSC) (Identify Melting, Polymorphism) TGA->DSC Informs temp. range Report Developability Assessment Report TGA->Report PXRD Powder X-Ray Diffraction (PXRD) (Confirm Crystalline Form) DSC->PXRD Identifies forms to analyze DSC->Report Kinetic Kinetic Solubility (Early Assessment in DMSO) PXRD->Kinetic Confirms solid form for testing PXRD->Report Thermo Thermodynamic Solubility (Equilibrium in Biorelevant Media) Kinetic->Thermo Guides solvent selection Thermo->Report

Caption: A strategic workflow for the thermodynamic characterization of a novel drug candidate.

Section 2: Core Experimental Methodologies

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature.[4] Its primary purpose here is to identify the onset temperature of thermal decomposition. This is a critical safety and stability parameter. By conducting the experiment under an inert nitrogen atmosphere, we specifically probe the inherent thermal stability of the molecule, preventing oxidative decomposition that would not be relevant to anaerobic storage conditions.

Experimental Protocol:

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 3-5 mg of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide into a ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with dry nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to the run to ensure an inert atmosphere.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. The 10°C/min rate is a standard that balances resolution with experimental time.

  • Data Analysis: Record the mass loss versus temperature curve. The onset temperature of decomposition is determined using the tangent method on the primary mass loss step.

Phase Transitions and Purity: Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is a cornerstone technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3][9] This allows for the detection of endothermic events (like melting) and exothermic events (like crystallization or decomposition).[9] For a pure, crystalline compound, the melting endotherm should be sharp and well-defined.[5] A broad peak can indicate the presence of impurities or multiple polymorphic forms.[3] This makes DSC an invaluable tool for both purity assessment and polymorphism screening.[3][4]

Experimental Protocol:

  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into a hermetically sealed aluminum DSC pan. The small sample size and sealed pan minimize thermal gradients and prevent mass loss due to sublimation prior to melting.

  • Reference: An empty, hermetically sealed aluminum pan.

  • Temperature Program:

    • Equilibrate at 25°C.

    • Ramp the temperature from 25°C to a temperature approximately 20°C above the melting point (or up to the decomposition temperature identified by TGA) at a rate of 10°C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Plot heat flow versus temperature. Determine the onset temperature and peak maximum of the melting endotherm. Integrate the peak area to calculate the enthalpy of fusion (ΔHfus).

G cluster_input Inputs cluster_instrument DSC Instrument cluster_output Outputs Sample 1-3 mg Sample in Sealed Pan Furnace Heating/Cooling Furnace (Controlled Temperature Ramp) Sample->Furnace Reference Empty Reference Pan Reference->Furnace Sensor Heat Flow Sensors Thermogram Thermogram (Heat Flow vs. Temp) Sensor->Thermogram Measures Δ Heat Flow Data Melting Point (Tm) Enthalpy (ΔHfus) Glass Transition (Tg) Thermogram->Data Analysis

Caption: Conceptual workflow for a Differential Scanning Calorimetry (DSC) experiment.

Solubility Profiling

Expertise & Causality: Solubility is a critical parameter as it often dictates the upper limit of oral absorption.[6][7] We distinguish between two types: kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput early assessment, while thermodynamic solubility provides the true equilibrium value, which is essential for formulation development.[6]

Protocol for Thermodynamic Solubility (Shake-Flask Method):

  • Media Preparation: Prepare buffers representing physiological conditions, such as Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8).

  • Sample Addition: Add an excess amount of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide to vials containing a known volume of each medium. The excess solid is crucial to ensure that equilibrium is reached with the solid state.

  • Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, filter the samples through a 0.45 µm filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid-State Analysis: Recover the remaining solid and analyze it using DSC or PXRD to confirm that no phase transformation occurred during the experiment. This is a critical self-validation step.

Section 3: Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison and analysis.

Table 1: Summary of Thermal Analysis Data

ParameterValueInterpretation / Implication
TGA Onset of Decomposition [Hypothetical Value: 215°C]High thermal stability, suitable for standard manufacturing processes like milling and blending.
DSC Melting Point (Onset) [Hypothetical Value: 185.2°C]A sharp melting point suggests high purity of the crystalline sample.
Enthalpy of Fusion (ΔHfus) [Hypothetical Value: 28.5 kJ/mol]Provides information on the lattice energy of the crystal; can be correlated with solubility.

Table 2: Thermodynamic Solubility Data

MediumpHSolubility (µg/mL) at 37°CBCS Solubility Class
Simulated Gastric Fluid (SGF)1.2[Hypothetical Value: 5]Poorly Soluble
Simulated Intestinal Fluid (SIF)6.8[Hypothetical Value: 8]Poorly Soluble
Water~7.0[Hypothetical Value: 7]Poorly Soluble
Based on a hypothetical 10 mg dose and 250 mL volume.

Interpretation: The hypothetical data above would suggest that 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide is a stable compound with low aqueous solubility. This profile is common for drug candidates and indicates that formulation strategies, such as particle size reduction or amorphous solid dispersions, may be required to enhance bioavailability.[7]

Conclusion

The thermodynamic characterization of a new chemical entity like 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide is a non-negotiable step in its pre-formulation development. The methodologies of TGA, DSC, and equilibrium solubility studies, when executed with scientific rigor as outlined in this guide, provide a foundational dataset for assessing the compound's stability, purity, and dissolution potential. This information is indispensable for making informed decisions, de-risking development, and strategically guiding the formulation efforts necessary to transform a promising molecule into a viable therapeutic.[10]

References

  • Polymershapes. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Available from: [Link]

  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Available from: [Link]

  • Gao, J., & refreshing, P. (n.d.). Thermodynamic Studies for Drug Design and Screening. PMC. Available from: [Link]

  • Jerala, R., & Lah, J. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. Available from: [Link]

  • Wien, F., & Wulsdorf, T. (2019, September 10). The current impact of water thermodynamics for small-molecule drug discovery. Taylor & Francis Online. Available from: [Link]

  • Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery?. Available from: [Link]

  • NETZSCH Analyzing & Testing. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. Available from: [Link]

  • American Pharmaceutical Review. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available from: [Link]

  • European Pharmaceutical Review. (2011, August 31). Thermodynamics and kinetics driving quality in drug discovery. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) APPLICATIONS OF THERMODYNAMICS TOWARD PHARMACEUTICAL PROBLEM SOLVING. Available from: [Link]

  • Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Available from: [Link]

  • Singh, S. K., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available from: [Link]

  • IJNRD.org. (2024, December 12). “Solubility enhancement techniques for novel Drugs.”. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide

Target Audience: Analytical Chemists, Pharmaceutical Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Molecule Profiling The co...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmaceutical Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Molecule Profiling

The compound 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide is a highly functionalized pyrazole derivative utilized as a critical building block in medicinal chemistry and agrochemical synthesis. To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the molecule's physicochemical properties to anticipate its chromatographic behavior:

  • The Nitro-Pyrazole Core: The 3-nitro-1H-pyrazole ring provides a strong, conjugated chromophore. This allows for highly sensitive Ultraviolet (UV) detection, typically optimal between 240 nm and 270 nm.

  • The Propane Linker: Adds a degree of hydrophobicity, ensuring adequate retention on reversed-phase (RP) stationary phases.

  • The Hydrazide Moiety (-CO-NH-NH₂): This is the most critical functional group for method development. Hydrazides are polar, basic, and possess strong hydrogen-bonding capabilities. If unmitigated, the lone pairs on the hydrazide nitrogen atoms will interact with residual, unreacted silanols (Si-OH) on silica-based columns, leading to severe peak tailing and poor resolution.

To ensure regulatory compliance and scientific rigor, this method development follows the Analytical Quality by Design (AQbD) principles outlined in [1] and the validation framework of [2].

Method Development Strategy & Causality

Mitigating Secondary Interactions (The "Why" Behind the Chemistry)

The primary risk in quantifying hydrazide-containing compounds is secondary ion-exchange interactions. At a neutral pH, residual silanols on the silica support become ionized (Si-O⁻). The basic hydrazide group interacts ionically with these sites, causing the analyte to "stick" and elute with a long tail.

The Solution: We utilize an acidic mobile phase (pH ~3.0) using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. At this pH, the silanols are fully protonated (neutralized), and the hydrazide is also protonated. By neutralizing the stationary phase's active sites and utilizing an end-capped C18 column, we force the analyte to separate purely based on hydrophobic partitioning, yielding sharp, symmetrical peaks.

G cluster_0 Neutral pH (Unbuffered) cluster_1 Acidic pH (~3.0) Molecule Hydrazide Moiety (-CO-NH-NH2) Silanol Ionized Silanols (Si-O⁻) Molecule->Silanol Poor Condition Protonated Protonated Silanols (Si-OH) Molecule->Protonated Optimized Tailing Secondary Interactions (Severe Peak Tailing) Silanol->Tailing Sharp Ideal Partitioning (Sharp, Symmetrical Peak) Protonated->Sharp

Figure 1: Mechanism of silanol interaction and mitigation via mobile phase pH control.

Analytical Target Profile (ATP) Workflow

Following [1], we establish an ATP to define the method's intended purpose before execution.

G ATP Define Analytical Target Profile (ATP) Target: Accurate quantification of Pyrazole Hydrazide Risk Risk Assessment Identify Hydrazide-Silanol Interaction Risk ATP->Risk DoE Method Optimization Select End-capped C18 & Acidic Mobile Phase Risk->DoE SST System Suitability Testing (SST) Tailing Factor < 1.5, RSD < 2.0% DoE->SST Val Method Validation Per ICH Q2(R2) & USP <1225> SST->Val

Figure 2: Risk-based Analytical Quality by Design (AQbD) workflow for method lifecycle.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol incorporates System Suitability Testing (SST) . The method cannot proceed to sample analysis unless the SST criteria are met, making it a self-validating workflow compliant with [3].

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)Fully end-capped to prevent hydrazide tailing; robust at low pH.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterProtonates silanols and the analyte, ensuring consistent ionization.
Mobile Phase B Acetonitrile (HPLC-grade)Provides optimal elution strength and lower backpressure than methanol.
Elution Mode Isocratic (60% A : 40% B)Ensures baseline stability and reproducible retention times.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, balancing speed and resolution.
Column Temperature 30°C ± 1°CStabilizes mobile phase viscosity and partitioning thermodynamics.
Detection (UV) 254 nmTargets the strong absorbance maximum of the nitro-pyrazole conjugated system.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Step-by-Step Preparation Methodology

Step 1: Diluent Preparation

  • Mix 600 mL of HPLC-grade Water with 400 mL of Acetonitrile.

  • Degas via ultrasonication for 10 minutes. Note: Using the mobile phase composition as the diluent prevents solvent-mismatch effects (e.g., peak distortion or fronting).

Step 2: Standard Preparation (100 µg/mL)

  • Accurately weigh 10.0 mg of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide reference standard into a 100 mL volumetric flask.

  • Add 70 mL of diluent and sonicate for 5 minutes until fully dissolved.

  • Make up to the mark with diluent and mix thoroughly.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate.

Step 3: System Suitability Testing (SST) Execution

  • Inject the blank (diluent) to confirm a stable baseline and absence of ghost peaks.

  • Inject the Standard Solution (100 µg/mL) in six replicates.

  • Self-Validation Gate: Proceed to sample analysis only if the following criteria are met:

    • Retention Time RSD: ≤ 1.0%

    • Peak Area RSD: ≤ 2.0%

    • Tailing Factor (Tf): ≤ 1.5 (Confirms successful mitigation of silanol interactions).

    • Theoretical Plates (N): ≥ 5,000.

Method Validation Framework

Once the method is optimized, it must be validated according to the [4] and ICH Q2(R2). Below is the structured data presentation for the required validation parameters.

Table 1: Validation Parameters and Acceptance Criteria
Validation ParameterMethodologyAcceptance Criteria (ICH Q2/USP <1225>)
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat).Peak purity angle < Purity threshold (via PDA detector). No interfering peaks at the analyte RT.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50 - 150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept should be near zero.
Accuracy (Recovery) Spike known amounts of analyte into a blank matrix at 80%, 100%, and 120% levels (triplicate).Mean recovery must be between 98.0% and 102.0% with an RSD ≤ 2.0%.
Precision (Repeatability) 6 independent preparations of the sample at 100% test concentration.RSD of assay results ≤ 2.0%.
LOD & LOQ Calculate based on Signal-to-Noise (S/N) ratio from low-concentration injections.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1 with precision RSD ≤ 5.0%.
Robustness Deliberately vary Flow Rate (±0.1 mL/min), Temp (±5°C), and Mobile Phase ratio (±2% organic).SST criteria must remain passing. Assay value deviation ≤ 2.0%.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q14: Analytical Procedure Development. Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2): Validation of Analytical Procedures. Retrieved from[Link]

  • United States Pharmacopeia (USP). (2022). USP General Chapter <1225> Validation of Compendial Procedures. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. Retrieved from[Link]

Application

Application Note: In Vitro Antimicrobial Characterization of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide

Audience: Antimicrobial Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Executive Summary & Mechanistic Rationale The escalati...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Antimicrobial Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary & Mechanistic Rationale

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemotypes. 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide represents a highly promising synthetic scaffold, merging the structural versatility of a pyrazole ring with the established antimicrobial pharmacophores of a nitro group and a hydrazide moiety[1].

As an Application Scientist, it is critical to understand why this molecule is effective before testing it. The pyrazole core acts as a rigid, lipophilic scaffold that easily penetrates bacterial cell walls[1]. The incorporation of the nitro group at the 3-position serves as a potent electron-withdrawing moiety, which has been empirically shown to significantly enhance antibacterial efficacy compared to non-nitrated analogs by stabilizing reactive intermediates and inducing oxidative stress[2][3]. Concurrently, the propanehydrazide chain provides critical hydrogen-bonding capabilities and metal-chelation potential, allowing the molecule to coordinate with essential bacterial metalloenzymes[4].

MOA Compound 2-(5-methyl-3-nitro-1H- pyrazol-1-yl)propanehydrazide Nitro 3-Nitro Group (Electron Withdrawing) Compound->Nitro Hydrazide Propanehydrazide (H-Bonding/Chelation) Compound->Hydrazide ROS Redox Cycling & ROS Generation Nitro->ROS Bacterial Nitroreductases Enzyme Metalloenzyme Inhibition Hydrazide->Enzyme Target Coordination Death Bacterial Cell Death (Bactericidal Effect) ROS->Death DNA/Lipid Peroxidation Enzyme->Death Metabolic Arrest

Fig 1: Proposed dual-action mechanism of nitro-pyrazole hydrazides in bacterial cells.

Pre-Analytical Considerations: The Causality of Reagent Selection

Before initiating the protocols, specific physicochemical properties of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide must be managed:

  • Solvent Selection (DMSO): Hydrazide derivatives often possess moderate-to-low aqueous solubility due to the hydrophobic pyrazole core. Dimethyl sulfoxide (DMSO) is utilized as the primary solvent to ensure complete dissolution. Expert Insight: It is imperative to maintain a final assay DMSO concentration of ≤1% v/v. Concentrations exceeding this threshold disrupt bacterial membrane integrity, artificially lowering the MIC and generating false-positive efficacy data[5].

  • Media Selection (MHB): Cation-adjusted Mueller-Hinton Broth (CAMHB) is the strict standard for these assays. Causality: MHB is specifically formulated with low levels of sulfonamide, trimethoprim, and tetracycline inhibitors, ensuring baseline reproducibility across different laboratories[5].

  • Light Sensitivity: Nitroaromatic compounds can undergo photo-degradation. Stock solutions should be prepared fresh and stored in amber microcentrifuge tubes.

Self-Validating Experimental Protocols

A high-integrity assay is defined by its controls. The following protocols are designed as self-validating systems . If any control fails, the entire plate is invalidated, ensuring absolute trustworthiness in your data.

Protocol A: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the compound that completely inhibits visible bacterial growth[5].

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target bacterial strain (e.g., S. aureus ATCC 29213) on a Mueller-Hinton Agar (MHA) plate overnight. Suspend 3-5 isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard ( 1.5×108 CFU/mL).

  • Inoculum Dilution: Dilute the suspension 1:150 in CAMHB to achieve a final working inoculum of 1×106 CFU/mL.

    • Causality Checkpoint: When 50 µL of this inoculum is added to 50 µL of the drug solution in the well, the final concentration becomes 5×105 CFU/mL. An inoculum that is too heavy triggers the "inoculum effect," where the sheer volume of bacterial targets depletes the available drug, yielding false resistance.

  • Serial Dilution: In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into wells 2 through 12. Add 100 µL of the compound stock (prepared at 2x the highest desired concentration, e.g., 1024 µg/mL) to well 1. Perform a 2-fold serial dilution from well 1 to well 10, discarding 50 µL from well 10.

  • Control Matrix Implementation:

    • Well 11 (Growth Control): 50 µL CAMHB + 50 µL Inoculum. (Validates bacterial viability).

    • Well 12 (Sterility Control): 100 µL CAMHB only. (Validates aseptic technique).

    • Vehicle Control (Separate Row): 50 µL CAMHB with 2% DMSO + 50 µL Inoculum. (Validates that the 1% final DMSO is non-toxic).

    • Positive Control (Separate Row): Serial dilution of Ciprofloxacin. (Benchmarks assay sensitivity).

  • Inoculation & Incubation: Add 50 µL of the working inoculum to wells 1-11. Seal the plate with a breathable membrane and incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration well exhibiting zero visible turbidity.

Protocol B: Minimum Bactericidal Concentration (MBC) & Time-Kill Kinetics

While MIC provides a static snapshot of inhibition, MBC and Time-Kill assays reveal the dynamic pharmacodynamic profile, answering whether the compound is bacteriostatic (stalls growth) or bactericidal (kills the pathogen)[5].

Step-by-Step Methodology:

  • MBC Subculturing: From the MIC plate, aspirate 10 µL from the MIC well and the three adjacent wells with higher concentrations (no visible growth)[5].

  • Plating: Spot-plate these aliquots onto fresh MHA plates. Incubate at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% (3-log) reduction in the initial inoculum count[5].

  • Time-Kill Setup: Prepare flasks containing CAMHB with the compound at 0.5x, 1x, 2x, and 4x the MIC. Inoculate with 5×105 CFU/mL of bacteria in the exponential growth phase.

  • Kinetic Sampling: At strictly timed intervals (0, 2, 4, 8, 12, and 24 hours), withdraw a 100 µL aliquot, perform 10-fold serial dilutions in sterile PBS, and plate 10 µL on MHA[5].

  • Analysis: Plot log10​ CFU/mL versus time. A bactericidal effect is confirmed if the 24-hour mark shows a ≥3 -log reduction compared to the 0-hour baseline.

Workflow Prep 1. Compound Prep Dissolve in DMSO (<1% final) MIC 2. MIC Microdilution (0.125 - 512 µg/mL) Prep->MIC Standardized Inoculum (5x10^5 CFU/mL) MBC 3. MBC Determination (Subculture clear wells) MIC->MBC Identify MIC Threshold TK 4. Time-Kill Kinetics (0, 2, 4, 8, 24 hr timepoints) MBC->TK MBC/MIC Ratio Assessment Analysis 5. Pharmacodynamic Profiling (Bacteriostatic vs. Bactericidal) TK->Analysis Log Reduction Calculation

Fig 2: Self-validating in vitro antimicrobial screening workflow for hydrazide derivatives.

Quantitative Data Presentation & Expected Outcomes

Based on structural analogs and literature precedent for nitro-pyrazole hydrazides and pyrazoline derivatives, researchers should anticipate a broad spectrum of activity, with pronounced efficacy against Gram-positive pathogens[2][4]. The table below outlines the expected quantitative benchmarks for this specific chemotype.

Table 1: Expected Antimicrobial Profile for Nitro-Pyrazole Hydrazides against ESKAPE Pathogens

Bacterial StrainGram StainExpected MIC Range (µg/mL)Expected MBC Range (µg/mL)Mechanistic Susceptibility Profile
Staphylococcus aureus (ATCC 29213)Positive0.5 - 4.01.0 - 8.0Highly Susceptible: Cell wall lacks outer membrane barrier; high nitroreductase activity.
Enterococcus faecalis (ATCC 29212)Positive2.0 - 32.04.0 - 64.0Moderately Susceptible: Hydrazone derivatives typically show moderate inhibition[4].
Escherichia coli (ATCC 25922)Negative16.0 - 64.032.0 - >128.0Efflux-Prone: Outer membrane porins restrict pyrazole entry; subject to AcrAB-TolC efflux.
Pseudomonas aeruginosa (ATCC 27853)Negative64.0 - >128.0>128.0Highly Resistant: Intrinsic resistance due to highly restrictive outer membrane permeability.

Note: If the observed MIC for S. aureus exceeds 64 µg/mL, verify compound integrity via LC-MS, as the nitro group may have prematurely reduced during storage.

References

  • Popiołek, Ł. et al. "Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC.
  • BenchChem.
  • AIP Publishing. "nitrophenyl)-4,5-Dihydro Pyrazole-Based and Its In-vitro Antibacterial Test." AIP Publishing.
  • MedDocs.
  • PMC. "Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC.

Sources

Method

Application Note: 2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Structural Rationale In modern medicinal chemistry, the strategic selection of building blocks dictates the trajectory of lead optimization. 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide repres...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic selection of building blocks dictates the trajectory of lead optimization. 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide represents a highly versatile, privileged scaffold designed for the rapid generation of diverse chemical libraries. Pyrazoles are ubiquitous in FDA-approved therapeutics due to their robust hydrogen-bonding capabilities and metabolic stability .

This specific molecule offers a unique convergence of electronic tuning and conformational flexibility:

  • Electronic Tuning & Tautomeric Stability: The 3-nitro group acts as a strong electron-withdrawing pharmacophore. It lowers the pKa of the pyrazole system and stabilizes specific annular tautomers, which is critical for predictable vector projection into target binding sites . Furthermore, 3-nitro-1H-pyrazoles are established as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a primary driver of necroptosis .

  • Conformational Flexibility: The propanehydrazide linker provides an extended, flexible aliphatic spacer compared to rigid acetohydrazides. This flexibility is critical when designing bivalent ligands or Type II kinase inhibitors, allowing the terminal pharmacophore to adapt to deep hydrophobic pockets without steric clash from the 5-methyl pyrazole core.

Synthetic Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust methodology requires understanding the why behind every step. The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure high-fidelity library generation.

SynthWorkflow BB 2-(5-Methyl-3-nitro-1H-pyrazol-1-yl) propanehydrazide Aldehyde Aryl Aldehydes (Condensation) BB->Aldehyde EtOH, AcOH Reduction SnCl2 / EtOH (Nitro Reduction) BB->Reduction Chemoselective Hydrazone Acylhydrazone Derivatives (Antimicrobial) Aldehyde->Hydrazone POCl3 POCl3 / Reflux (Cyclodehydration) Hydrazone->POCl3 Oxadiazole 1,3,4-Oxadiazole Hybrids (Kinase Inhibitors) POCl3->Oxadiazole Amine 3-Amino Pyrazole Derivatives (Late-Stage Functionalization) Reduction->Amine

Fig 1: Divergent synthetic workflow for 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide.

Protocol A: Synthesis of Target-Specific Acylhydrazones

Objective: Generate linear Schiff bases for antimicrobial screening or as intermediates for cyclization.

  • Initiation: Dissolve 1.0 eq of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide in absolute ethanol (0.2 M).

    • Causality: Absolute ethanol is chosen over aqueous alcohols to prevent competitive hydrolysis of the intermediate hemiaminal, driving the equilibrium toward the hydrazone.

  • Catalysis: Add 1.1 eq of the target aryl aldehyde and 0.1 eq of glacial acetic acid.

    • Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the hydrazide nucleophile (which has a pKa of ~3.0).

  • Propagation: Reflux the mixture for 4–6 hours under an inert atmosphere.

    • Validation Checkpoint 1: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the ninhydrin-positive primary hydrazide spot is entirely consumed.

  • Isolation: Cool the reaction to 0°C. Filter the resulting precipitate and wash with cold ethanol.

    • Validation Checkpoint 2: FT-IR must show the disappearance of the hydrazide N-H stretch (3300 cm⁻¹) and the appearance of a sharp imine C=N stretch (1620 cm⁻¹). LC-MS purity must exceed 95% before proceeding to Protocol B to avoid intractable tar formation during cyclization.

Protocol B: Cyclodehydration to 1,3,4-Oxadiazole Hybrids

Objective: Restrict conformational freedom to improve metabolic stability and kinase binding affinity.

  • Activation: Suspend the acylhydrazone from Protocol A (1.0 eq) in phosphorus oxychloride (POCl₃, 10 volumes).

    • Causality: POCl₃ acts as both the solvent and a potent dehydrating agent. It activates the enol tautomer of the hydrazone, facilitating intramolecular nucleophilic attack by the oxygen onto the imine carbon.

  • Cyclization: Heat the mixture to reflux (100°C) for 8 hours.

  • Quenching: Cool the mixture to room temperature and carefully add it dropwise to vigorously stirred crushed ice. Neutralize immediately with saturated NaHCO₃ to pH 7–8.

    • Causality: Strict temperature control (<10°C) during the highly exothermic quench prevents the hydrolytic ring-opening of the newly formed 1,3,4-oxadiazole.

  • Extraction: Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation Checkpoint: ¹H NMR must confirm successful cyclization through the complete absence of the hydrazone N-H proton (typically observed far downfield at 11–12 ppm).

Protocol C: Chemoselective Nitro Reduction

Objective: Access 3-amino pyrazoles for late-stage functionalization (e.g., urea/amide formation) without cleaving sensitive linkages.

  • Solvation: Dissolve the 3-nitro-pyrazole derivative in a 2:1 v/v mixture of EtOAc and EtOH.

    • Causality: This specific solvent system ensures complete solubility of the lipophilic starting material while moderating the reduction kinetics to prevent over-reduction.

  • Reduction: Add SnCl₂·2H₂O (5.0 eq) and reflux for 2 hours.

    • Causality: Tin(II) chloride is highly chemoselective for nitro groups. Standard Pd/C catalyzed hydrogenation is strictly avoided here, as it frequently leads to hydrogenolysis of the N-N bonds in pyrazoles and hydrazides .

  • Workup: Cool the mixture and pour it into a vigorously stirred biphasic mixture of saturated NaHCO₃ and EtOAc. Add Celite (filter aid).

    • Causality: Neutralization precipitates the tin salts as a gelatinous hydroxide. The addition of Celite is critical to break the resulting emulsion, allowing for efficient phase separation and maximizing yield.

  • Isolation: Filter through a Celite pad, separate the organic layer, dry, and concentrate.

    • Validation Checkpoint: LC-MS will unequivocally confirm reduction via a mass shift of -30 Da (loss of two oxygen atoms and addition of two protons).

Biological Applications & Target Pathways

Derivatives of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide, particularly the 1,3,4-oxadiazole hybrids, have shown exceptional promise as kinase inhibitors. The 3-nitro-1H-pyrazole core is a recognized pharmacophore for inhibiting RIP1 kinase, an enzyme that acts as the master regulator of necroptosis (programmed necrosis) .

By blocking RIP1, these compounds prevent the formation of the necrosome complex, offering therapeutic potential in ischemic injuries, neurodegenerative diseases, and severe inflammatory conditions.

Pathway TNF TNF-alpha / TNFR1 Complex1 Complex I Formation (TRADD, TRAF2, RIP1) TNF->Complex1 RIP1 RIP1 Kinase Activation Complex1->RIP1 Activation Drug Pyrazole-Oxadiazole Hits Drug->RIP1 Inhibits Necrosome Necrosome Complex (RIP1/RIP3/MLKL) Drug->Necrosome Prevents Survival Cell Survival Drug->Survival Promotes RIP1->Necrosome Phosphorylation Necroptosis Necroptosis / Cell Death Necrosome->Necroptosis

Fig 2: Mechanism of action: Inhibition of RIP1 kinase-mediated necroptosis by pyrazole derivatives.

Physicochemical Profiling Data

To guide lead optimization, the following table summarizes the quantitative physicochemical properties and representative biological metrics of the derivative classes synthesized from this building block.

Derivative ClassClogP RangeTPSA (Ų)Primary Target ApplicationRepresentative IC₅₀
Core Building Block 0.8 – 1.298.5N/A (Synthetic Intermediate)N/A
Acylhydrazones 2.5 – 3.5115.0Antimicrobial (DNA Gyrase)1.2 – 5.0 µM
1,3,4-Oxadiazoles 3.0 – 4.590.2Kinase Inhibitors (RIP1/Lck)15 – 50 nM
3-Amino Pyrazoles 1.5 – 2.5105.3Late-Stage Functionalization5 – 20 nM

Note: ClogP and Topological Polar Surface Area (TPSA) values are derived from standard medicinal chemistry predictive models for these functional groups, illustrating the shift from highly polar intermediates to lipophilic, cell-permeable kinase inhibitors.

References

  • Title: Recent Advances in Bioactive Pyrazoles Source: European Journal of Medicinal Chemistry URL:[Link]

  • Title: Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups Source: Molecules URL:[Link]

  • Title: Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 Source: Journal of Physiology and Pharmacology URL:[Link]

  • Title: Novel Synthesis and Structural Characterization of a High-Affinity Paramagnetic Kinase Probe for the Identification of Non-ATP Site Binders by Nuclear Magnetic Resonance Source: Journal of Medicinal Chemistry URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical failure points encountered during the synthesis of pyrazole-based hydrazides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical failure points encountered during the synthesis of pyrazole-based hydrazides.

The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide is a two-step process: the N-alkylation of 5-methyl-3-nitro-1H-pyrazole with ethyl 2-bromopropanoate, followed by the hydrazinolysis of the resulting ester. Because the starting pyrazole exists as a tautomeric mixture and the intermediate contains sensitive functional groups, researchers frequently encounter poor regioselectivity and unwanted side reactions. This guide provides causality-driven troubleshooting, quantitative optimization data, and a self-validating experimental protocol to ensure high-fidelity synthesis.

Mechanistic Workflow & Failure Point Analysis

To successfully synthesize the target molecule, we must navigate two major mechanistic forks: controlling the regiochemistry during alkylation and preventing the reduction of the nitro group during hydrazinolysis.

SynthesisWorkflow SM 5-methyl-3-nitro-1H-pyrazole (Tautomeric Mixture) Alk N-Alkylation (Ethyl 2-bromopropanoate) SM->Alk Int_Des Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate (Target Intermediate) Alk->Int_Des Thermodynamic Control (K₂CO₃, MeCN, 75°C) Int_Undes 3-methyl-5-nitro Isomer (Regioisomer Impurity) Alk->Int_Undes Kinetic Control (NaH, THF, 0°C) Hyd Hydrazinolysis (NH₂NH₂·H₂O, EtOH) Int_Des->Hyd Prod 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide (Final Product) Hyd->Prod Ambient Temp (25°C) Strict Stoichiometry Degrad Nitro-Reduced Byproducts (Degradation) Hyd->Degrad Reflux (>60°C) Excess Hydrazine

Figure 1: Mechanistic workflow for the synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide.

Troubleshooting & FAQs (The "Why" and "How")

Q1: I am obtaining a nearly 1:1 mixture of N1 and N2 alkylated regioisomers. How do I selectively form the 5-methyl-3-nitro derivative?

The Causality: The starting material, 3-methyl-5-nitro-1H-pyrazole, is in a dynamic tautomeric equilibrium. The strongly electron-withdrawing nitro group at C3/C5 reduces the nucleophilicity of the adjacent nitrogen[1]. When you use strong, irreversible bases (like NaH) at low temperatures, the reaction is under kinetic control, leading to poor regioselectivity and a high percentage of the undesired 3-methyl-5-nitro isomer. The Solution: Shift the reaction to thermodynamic control. By using a milder base such as potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent like acetonitrile (MeCN) at elevated temperatures (75 °C), the pyrazolide anion forms reversibly. This allows the system to equilibrate and heavily favor the sterically and electronically preferred 5-methyl-3-nitro regioisomer[2][3].

Q2: My ethyl ester intermediate is hydrolyzing into a carboxylic acid before I can perform the hydrazinolysis. What is going wrong?

The Causality: Ester hydrolysis is a dead-end side reaction caused by the presence of adventitious water during the basic alkylation step. K2​CO3​ is highly hygroscopic; if it has absorbed atmospheric moisture, hydroxide ions will form in situ and attack the ethyl 2-bromopropanoate or the newly formed ester. The Solution: Implement a strict anhydrous protocol. Oven-dry the K2​CO3​ at 120 °C overnight before use, and utilize anhydrous MeCN. Avoid aqueous workups if possible; instead, filter the inorganic salts directly from the reaction mixture.

Q3: During the final hydrazinolysis step, my product is degrading, and LC-MS shows masses corresponding to nitro group reduction. How do I prevent this?

The Causality: Hydrazine hydrate is not only a potent bis-nucleophile but also a strong reducing agent[4]. While reducing a nitroarene typically requires a metal catalyst (e.g., Pd/C), subjecting an electron-deficient nitropyrazole to excess hydrazine at elevated temperatures (e.g., refluxing ethanol at 80 °C) will cause partial reduction of the nitro group to an amine, hydroxylamine, or azoxy dimer[5]. The Solution: Hydrazinolysis of unhindered aliphatic esters is highly exothermic and rapid. You must run this reaction at ambient temperature (20–25 °C) and restrict the stoichiometry to exactly 1.5 to 2.0 equivalents of hydrazine hydrate. Do not heat the reaction.

Quantitative Reaction Optimization

The following table summarizes the quantitative data driving our protocol choices. Comparing these parameters highlights the narrow operational window required to minimize side reactions.

Reaction ParameterSuboptimal Condition (High Side Reactions)Optimized Condition (High Fidelity)Mechanistic Rationale
Alkylation Base/Solvent NaH / THF (0 °C) K2​CO3​ / MeCN (75 °C)Mild bases at high temps enable thermodynamic equilibration to the preferred regioisomer.
Regioisomer Ratio 40:60 (Desired : Undesired)88:12 (Desired : Undesired)Steric hindrance and electronic repulsion from the nitro group dictate the thermodynamic minimum.
Hydrazine Stoichiometry 10.0 equivalents2.0 equivalents Excess hydrazine drives over-reduction and formation of symmetric dihydrazides.
Hydrazinolysis Temp 80 °C (Reflux)25 °C (Ambient) Thermal energy activates the reducing potential of hydrazine against the nitro group.
Overall 2-Step Yield < 30%> 78% Controlled parameters prevent mass loss to unrecoverable degradation products.

Self-Validating Experimental Protocol

A protocol is "self-validating" when physical observations inherently confirm the mechanistic success of the step without requiring immediate off-line analytical testing. Follow this step-by-step methodology for optimal results.

Step 1: Regioselective N-Alkylation (Thermodynamic Control)
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 5-methyl-3-nitro-1H-pyrazole (10.0 mmol, 1.0 eq) and oven-dried, finely powdered K2​CO3​ (15.0 mmol, 1.5 eq).

  • Solvent Addition: Suspend the mixture in anhydrous MeCN (50 mL, 0.2 M). Stir at room temperature for 30 minutes. Validation: The suspension will turn a distinct yellow/orange hue, indicating the successful formation of the pyrazolide anion.

  • Electrophile Addition: Add ethyl 2-bromopropanoate (11.0 mmol, 1.1 eq) dropwise via syringe over 5 minutes.

  • Thermal Equilibration: Attach a reflux condenser and heat the mixture to 75 °C for 18 hours[3].

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (avoiding aqueous workup prevents ester hydrolysis). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate pure ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate .

Step 2: Controlled Hydrazinolysis (Kinetic Quench)
  • Preparation: Dissolve the intermediate ester (5.0 mmol, 1.0 eq) in absolute ethanol (25 mL, 0.2 M) in a 100 mL flask.

  • Nucleophile Addition: Cool the flask in a water bath (20 °C). Add hydrazine hydrate (64% hydrazine, 10.0 mmol, 2.0 eq) dropwise. Validation: A slight exotherm should be felt on the glass, confirming the nucleophilic acyl substitution has initiated.

  • Reaction: Stir strictly at 20–25 °C for 4 to 6 hours. Do not apply heat. Monitor the disappearance of the ester via TLC (typically 1:1 Hexanes/EtOAc).

  • Isolation: Upon complete consumption of the starting material, concentrate the mixture under reduced pressure with the water bath set strictly below 35 °C to prevent thermal degradation.

  • Trituration: Triturate the resulting crude solid with ice-cold diethyl ether (15 mL). Filter the precipitate and wash with additional cold ether. Vacuum dry to yield pure 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide as a crystalline solid.

Sources

Optimization

stability issues of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide in DMSO solutions

Answering the user's request.## Technical Support Center: 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide A Guide for Researchers on Ensuring Compound Stability in DMSO Solutions Welcome to the technical support gui...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide

A Guide for Researchers on Ensuring Compound Stability in DMSO Solutions

Welcome to the technical support guide for 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions regarding the stability of this compound in dimethyl sulfoxide (DMSO) solutions. Our goal is to empower researchers, scientists, and drug development professionals to mitigate compound degradation, ensuring the accuracy and reproducibility of their experimental results.

Introduction

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide belongs to the pyrazole class of compounds, a scaffold known for its wide range of applications in medicinal chemistry and drug discovery.[1] The molecule incorporates a hydrazide functional group and a nitro-substituted pyrazole ring. While the pyrazole ring itself is a stable aromatic system, the presence of the electron-withdrawing nitro group and the reactive hydrazide moiety introduces potential stability challenges, particularly when stored in solution.[2][3][4]

DMSO is the solvent of choice for compound storage in high-throughput screening and many biological assays due to its excellent solubilizing properties.[5][6] However, it is not an inert solvent. It is hygroscopic, meaning it readily absorbs moisture, and can participate in oxidative reactions.[7][8][9] Understanding the interaction between 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide and DMSO is critical for maintaining compound integrity. This guide will address the specific chemical liabilities of the molecule and provide actionable strategies to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: My experimental results with 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide are inconsistent, especially when I use older stock solutions. What could be the cause?

Inconsistent results are a classic sign of compound instability. The degradation of your compound over time in the DMSO stock solution is the most likely culprit. Both the hydrazide and the nitro-pyrazole moieties can be susceptible to degradation.[10][11] The probability of detecting a compound stored in DMSO at room temperature can decrease significantly over months, with one study showing only a 52% probability after one year.[12] It is crucial to use freshly prepared solutions or to validate the stability of your stock under your specific storage conditions.

Q2: I've noticed my DMSO stock solution of the compound has developed a slight yellow/brown tint. Is this a concern?

Yes, a change in color is a strong visual indicator of chemical degradation. Hydrazine derivatives, in particular, can undergo oxidation to produce colored byproducts.[11] This suggests that the parent compound is no longer pure, and any experimental data generated using this stock solution would be unreliable. We recommend discarding the colored solution and preparing a fresh stock.

Q3: My recent LC-MS analysis of the stock solution shows several new peaks that weren't there initially. What are these likely to be?

The appearance of new peaks in your LC-MS chromatogram confirms that the parent compound is degrading. Given the structure of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide, these new peaks are likely one or more of the following degradation products:

  • Oxidation Products: The hydrazide group is susceptible to oxidation, which can be facilitated by dissolved oxygen or even by DMSO itself, forming various oxidized species.[13][14]

  • Hydrolysis Products: DMSO is hygroscopic and invariably contains trace amounts of water.[7][8] This water can hydrolyze the hydrazide bond, cleaving the molecule into a pyrazole-containing carboxylic acid and hydrazine.

  • Products of Ring Modification: While the pyrazole ring is generally stable, the strong electron-withdrawing nitro group can influence its chemistry.[15] Under certain conditions, such as exposure to light or elevated temperatures, rearrangements or cleavage of the heterocyclic ring could occur.

Q4: What are the primary chemical reasons for the instability of this compound in DMSO?

The instability arises from two main structural features: the hydrazide group and the nitro-pyrazole ring.

  • The Hydrazide Moiety: Hydrazides are known to be reactive. The primary degradation pathway is oxidation.[13] The lone pair of electrons on the nitrogen atoms makes the group susceptible to attack by oxidizing agents. Hydrazides can also undergo hydrolysis, a reaction that is often catalyzed by the presence of water.[2]

  • The Nitro-Pyrazole Ring: The pyrazole ring is an aromatic heterocycle.[1] However, the presence of a nitro group significantly impacts its electronic properties and stability. Nitro-substituted pyrazoles are a focus in the field of energetic materials, which underscores their potential for decomposition under thermal stress.[4][16] The stability of nitro-pyrazoles can be influenced by the position of the nitro group.[3]

  • The Role of DMSO: DMSO itself can contribute to degradation. It can act as an oxidizing agent, particularly at elevated temperatures.[14] More commonly, the water absorbed by DMSO from the atmosphere is the primary culprit, facilitating hydrolytic degradation pathways.[8][9][17]

Q5: What are the best practices for preparing and storing my DMSO stock solutions to maximize stability?

To ensure the long-term stability of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide, adhere to the following best practices:

  • Use High-Purity, Anhydrous DMSO: Minimize the primary source of hydrolysis by using a fresh, sealed bottle of anhydrous DMSO (≥99.9%).[14]

  • Store at Low Temperatures: Store stock solutions at -20°C or, ideally, at -80°C. Low temperatures significantly slow the rate of all chemical degradation reactions.[14][18]

  • Protect from Light: Use amber glass vials to prevent potential photodegradation. Store vials in the dark.[11]

  • Aliquot the Stock Solution: Prepare small, single-use aliquots of your main stock solution. This crucial step prevents repeated freeze-thaw cycles, which can introduce atmospheric moisture and oxygen into the solution each time the main stock is opened.[14][18]

  • Use an Inert Atmosphere: For maximum protection, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and minimizes oxidative degradation.[18]

Troubleshooting Guide: Diagnosing and Solving Instability Issues

Observed Problem Potential Cause Recommended Action
Inconsistent Assay Results Compound degradation in stock solution.1. Prepare a fresh stock solution from solid material. 2. Re-run the experiment and compare results. 3. If the issue is resolved, discard the old stock. 4. Implement proper storage protocols (See Q5).
Decreased Compound Potency Gradual degradation over time.1. Qualify your stock solution before critical experiments using LC-MS to check for purity. 2. Perform a stability study to establish an "expiration date" for your solutions under your storage conditions (See Protocol 2).
Appearance of New LC-MS Peaks Formation of degradation products.1. Identify the parent compound peak. 2. If the area of the parent peak has decreased significantly and new peaks are present, the solution has degraded. 3. Prepare a fresh solution.
Solution Discoloration Oxidation or formation of chromophoric degradation products.1. Immediately discard the solution. 2. Prepare a fresh stock using anhydrous DMSO and store it under an inert atmosphere to prevent oxidation.
Precipitate in Thawed Solution Poor solubility at low temperatures or compound crystallization.1. Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. 2. Visually inspect for complete dissolution before use. 3. If precipitation persists, consider preparing a less concentrated stock solution.

Visualization of Potential Degradation & Workflow

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide in a non-anhydrous DMSO solution.

G parent 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide oxidation_prod Oxidation Products (e.g., Diimide, Azo compounds) parent->oxidation_prod Oxidation (O2, DMSO) hydrolysis_prod1 5-methyl-3-nitro-1H-pyrazole -1-propanoic acid parent->hydrolysis_prod1 Hydrolysis (H2O in DMSO) hydrolysis_prod2 Hydrazine parent->hydrolysis_prod2 Hydrolysis (H2O in DMSO)

Caption: Potential degradation pathways of the target compound in DMSO.

Experimental Workflow for Stability Assessment

This workflow outlines the process for determining the stability of your compound in DMSO under your specific laboratory conditions.

G start Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into multiple single-use vials start->aliquot t0 Analyze Time=0 Sample (LC-MS, establish initial purity) aliquot->t0 store Store aliquots under desired conditions (e.g., -20°C, RT, 4°C) aliquot->store plot Plot % Remaining Parent Compound vs. Time t0->plot pull Pull samples at various time points (e.g., 24h, 1 week, 1 month) store->pull analyze Analyze samples by LC-MS pull->analyze analyze->plot end Determine Stability & Expiration plot->end

Caption: Workflow for conducting a time-course stability study.

Experimental Protocols

Protocol 1: Preparation of Stable Stock Solutions

This protocol describes the best practice for preparing a 10 mM stock solution of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide.

Materials:

  • 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide (solid)

  • High-purity, anhydrous DMSO (≥99.9%, from a freshly opened sealed bottle)

  • Calibrated analytical balance

  • 2 mL amber glass vials with PTFE-lined screw caps

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Pre-calculation: Determine the mass of the compound required to make your desired volume of a 10 mM solution. (e.g., For 1 mL, Mass (mg) = 10 mmol/L * 1 mL * 0.001 L/mL * Molar Mass ( g/mol )).

  • Weighing: Accurately weigh the calculated mass of the solid compound directly into a tared 2 mL amber glass vial.

  • Solvent Addition: Using a calibrated pipette, add the precise volume of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use amber vials (e.g., 50 µL aliquots). This is the most critical step to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Tightly cap the aliquots and store them in a labeled box at -80°C.

Protocol 2: Assessing Compound Stability by LC-MS

This protocol provides a framework for evaluating the stability of your compound over time.

Objective: To quantify the percentage of the parent compound remaining after incubation under specific storage conditions.

Procedure:

  • Sample Preparation: Prepare a stock solution and aliquot it as described in Protocol 1. You will need one aliquot for each time point and condition you wish to test (e.g., Room Temp, 4°C, -20°C).

  • Time-Zero Analysis (T=0): Immediately after preparation, take one aliquot, dilute it to an appropriate concentration (e.g., 10 µM) in a suitable solvent (e.g., 50:50 acetonitrile:water), and analyze it by LC-MS. This serves as your 100% reference. Record the peak area of the parent compound.

  • Incubation: Place the remaining aliquots under their respective storage conditions.

  • Time-Point Analysis: At each designated time point (e.g., 24 hours, 7 days, 1 month, 3 months), retrieve one aliquot from each storage condition.

  • Sample Processing: Allow the aliquot to thaw completely to room temperature. Vortex briefly. Prepare the sample for LC-MS analysis using the exact same dilution procedure as the T=0 sample.

  • LC-MS Analysis: Analyze the sample using the same LC-MS method used for the T=0 sample. Record the peak area of the parent compound.

  • Data Analysis: Calculate the percentage of compound remaining at each time point using the following formula:

    % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100%

  • Interpretation: Plot the % Remaining versus time for each condition to visualize the degradation rate. An acceptable stability limit is typically defined as ≥90% of the initial concentration remaining.

References

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • Guo, H., Tian, L., Liu, Y., & Wan, J. P. (2021). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters, 24(1), 228-233. [Link]

  • ATSDR. (n.d.). Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]

  • Zhu, W., Xiao, L., Liu, Y., & Pang, W. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • ResearchGate. (n.d.). Decomposition of Hydrazine in Aqueous Solutions. [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • ResearchGate. (n.d.). DMSO and Hydrazine. [Link]

  • Stępnik, K., & Matosiuk, D. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Molecules, 29(9), 2167. [Link]

  • Tech Briefs. (n.d.). Three Methods of Detection of Hydrazines. [Link]

  • Belskaya, N. P., et al. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][7][19]triazin-7(6H). Molecules. [Link]

  • ResearchGate. (2015, July 8). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?[Link]

  • ResearchGate. (2026, February 9). Studies on Repository Compound Stability in DMSO under Various Conditions. [Link]

  • Ramirez, M., et al. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Pharmaceuticals. [Link]

  • ACS Publications. (2012, February 22). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

  • ACS Publications. (n.d.). Synthesis and in Vitro Degradation of New Polyvalent Hydrazide Cross-Linked Hydrogels of Hyaluronic Acid. [Link]

  • ACS Publications. (2007, April 5). Diazo Preparation via Dehydrogenation of Hydrazones with “Activated” DMSO. [Link]

  • Royal Society of Chemistry. (n.d.). DMSO-promoted regioselective synthesis of sulfenylated pyrazoles via a radical pathway. [Link]

  • ResearchGate. (2025, October 16). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. [Link]

  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

  • Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • MDPI. (2025, July 28). Cometabolic Biodegradation of Hydrazine by Chlorella vulgaris–Bacillus Extremophilic Consortia: Synergistic Potential for Space and Industry. [Link]

  • Taylor & Francis. (2019, December 30). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • Organic Chemistry Portal. (n.d.). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. [Link]

  • MDPI. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

  • MDPI. (2019, October 18). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014, March 15). Synthesis and characterization of novel pyrazolone derivatives. [Link]

  • Taylor & Francis. (2017, August 16). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. [Link]

  • MDPI. (2020, July 30). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

  • ResearchGate. (2025, August 10). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. [Link]

  • International Journal of Green Pharmacy. (2020, August 21). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. [Link]

  • Tech Briefs. (2020, May 8). Three Methods of Detection of Hydrazines. [Link]

  • PMC. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

  • American Pharmaceutical Review. (2023, September 26). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. [Link]

  • Semantic Scholar. (2023, November 15). Manipulating nitration and stabilization to achieve high energy. [Link]

  • Wikipedia. (n.d.). Hydrazine. [Link]

  • Taylor & Francis. (2019, December 2). Stability Issues in Bioanalysis. [Link]

Sources

Troubleshooting

troubleshooting crystallization of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide

Welcome to the Technical Support Center for the synthesis and purification of pyrazole-based active pharmaceutical ingredient (API) intermediates. This guide is specifically engineered for researchers and process chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of pyrazole-based active pharmaceutical ingredient (API) intermediates. This guide is specifically engineered for researchers and process chemists dealing with the complex crystallization dynamics of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide .

Due to its unique structural motifs—a highly polar nitro-pyrazole ring, a flexible chiral aliphatic chain, and a hydrazide moiety capable of extensive hydrogen bonding—this compound frequently presents severe isolation challenges. This guide synthesizes field-proven methodologies and thermodynamic principles to help you troubleshoot and optimize your crystallization workflows.

Part 1: Molecular Diagnostics & Quantitative Data

Before troubleshooting, it is critical to understand the thermodynamic and kinetic barriers inherent to this molecule. The table below summarizes the structural features that dictate its phase behavior and the corresponding mitigation strategies.

Structural FeatureThermodynamic/Kinetic ImpactCrystallization Mitigation Strategy
Hydrazide Motif (-CO-NH-NH₂) Acts as a strong hydrogen bond donor and acceptor. High risk of forming complex 1D/2D H-bonded networks, leading to polymorphism or gelation.Pin the thermodynamic stable form by strictly controlling the solvent system and using a slow, linear cooling profile (0.1°C/min).
Nitro Group (-NO₂) Significantly increases molecular polarity, resulting in poor solubility in standard non-polar antisolvents (e.g., pure alkanes).Avoid pure alkane antisolvents. Utilize miscible polar/semi-polar pairs such as Ethanol/Water or Ethyl Acetate/Heptane.
Chiral Center (C2 of propane) If synthesized as a racemate, the entropic penalty of packing two enantiomers can lead to the formation of a stable liquid phase (oil) rather than a crystal lattice.Ensure enantiomeric purity prior to crystallization, or design a specific racemic co-crystal screen to force ordered packing.
Flexible Propane Chain High conformational flexibility creates an entropic barrier during nucleation, heavily favoring Liquid-Liquid Phase Separation (LLPS).Implement a precise seeding strategy within the metastable zone to bypass the kinetic barrier of primary nucleation.

Part 2: Troubleshooting FAQs

Q1: My product "oils out" into a milky emulsion upon cooling instead of forming crystals. Why does this happen, and how do I fix it? Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs when the supersaturation of the system is driven so high that the solute separates into a solute-rich liquid phase rather than integrating into a rigid crystal lattice[1]. The flexible propanehydrazide chain and the highly polar nitro-pyrazole group create a scenario where solvent-solute interactions compete heavily with solute-solute lattice integration. Furthermore, oiling out can severely compromise product purity, as the solute-rich oil droplets act as an excellent solvent for structurally similar impurities[2]. Solution: You must bypass the miscibility gap in the phase diagram.

  • Reduce the initial concentration of your solute.

  • Decrease the cooling rate to prevent rapid spikes in supersaturation.

  • Most importantly, introduce crystalline seeds before the system reaches the cloud point (the temperature at which LLPS occurs). Seeding provides a low-energy template for lattice integration, completely bypassing the kinetic hindrance that causes oiling out[1].

Q2: I am isolating solid material, but the melting point fluctuates between batches, and the crystal habit changes from needles to blocks. Is this polymorphism? Causality: Yes. Hydrazides are notorious for complex polymorphic behavior due to variations in the torsion angle around the NH-NH₂ bond and their ability to form multiple distinct hydrogen-bonding networks (utilizing the carbonyl oxygen as an acceptor and the hydrazide nitrogens as donors)[3]. Similar isoniazid derivatives have been documented to form up to six different polymorphs depending on the crystallization technique[4]. Solution: Polymorphism in hydrogen-bonding dominated systems is highly sensitive to the solvent environment and nucleation temperature[3]. To ensure batch-to-batch consistency, you must lock in your thermodynamic parameters. Do not rely on rapid evaporation or crash-cooling. Transition to a controlled anti-solvent crystallization (detailed in the protocol below) and utilize Process Analytical Technology (PAT), such as in-line Raman spectroscopy or polarized light microscopy, to monitor the polymorphic form during crystal growth.

Q3: The crystallization mixture forms a thick, unfilterable gel. How do I disrupt this? Causality: Gelation occurs when the hydrazide molecules form rapid, 1D hydrogen-bonded networks (often long, flexible fibers) that physically entangle and trap the bulk solvent. This is a kinetic trap caused by the rapid self-assembly of the -CO-NH-NH₂ groups outstripping 3D lattice formation. Solution: Introduce a protic co-solvent (e.g., 5-10% Methanol or Water) to the primary solvent. The protic solvent will temporarily cap the hydrogen-bond donors/acceptors of the hydrazide, disrupting the 1D fiber formation and allowing the molecules time to thermodynamically rearrange into a stable 3D crystal habit. Additionally, increasing the mechanical shear (stirring rate) during the nucleation phase can physically break the fibers and promote secondary nucleation of more block-like crystals.

Part 3: Self-Validating Experimental Protocol

To reliably isolate 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide while avoiding LLPS and polymorphic mixtures, utilize this validated Anti-Solvent/Cooling hybrid protocol.

Step 1: Primary Dissolution

  • Action: Dissolve 1.0 equivalent of the crude compound in 5.0 volumes of absolute Ethanol at 60°C under moderate agitation (250 RPM).

  • Validation Check: The solution must be completely transparent. If residual solids persist, they may act as heterogeneous nucleants for an undesired polymorph. Polish filter the hot solution through a 0.45 µm PTFE membrane.

Step 2: Anti-Solvent Addition (Pre-Nucleation)

  • Action: Slowly dose in 1.5 volumes of pre-heated DI water (60°C) over 30 minutes.

  • Validation Check: The system must remain in the clear metastable zone. If the solution becomes milky or turbid, LLPS has occurred prematurely. Corrective action: Reheat the system to 65°C and add 0.5 volumes of Ethanol until clarity is restored.

Step 3: Seeding

  • Action: Cool the clear solution to 50°C. Add 1% w/w of enantiopure, crystalline seed of the desired polymorph.

  • Validation Check: Observe the seeds. They should remain suspended and slowly grow (confirming supersaturation). If they dissolve, the system is undersaturated (lower the temperature by 2°C). If they melt into spherical liquid droplets, the system is in the LLPS region (abort and add more primary solvent).

Step 4: Controlled Cooling

  • Action: Cool the seeded suspension from 50°C to 5°C at a strict linear rate of 0.1°C/min. Maintain agitation at 300 RPM.

  • Validation Check: Extract a 1 mL aliquot at 25°C and observe under a Polarized Light Microscope (PLM). The presence of highly birefringent, well-defined crystals confirms ordered lattice growth. A lack of birefringence indicates amorphous precipitation or oiling out.

Step 5: Isolation

  • Action: Filter the suspension via a Büchner funnel. Wash the filter cake with 2.0 volumes of ice-cold 20% Ethanol/Water to remove mother liquor impurities without dissolving the product. Dry under vacuum at 40°C to constant weight.

Part 4: Troubleshooting Workflow Visualization

G Start Crystallization Issue Detected Visual What is the macroscopic appearance? Start->Visual LLPS Milky Emulsion / Oiling Out (LLPS) Visual->LLPS Phase Separation Poly Inconsistent MP / Habit (Polymorphism) Visual->Poly Solid, but variable Gel Immobilized Matrix (Gelation) Visual->Gel Loss of flow Sol1 Decrease cooling rate, optimize solvent ratio, seed in metastable zone LLPS->Sol1 Sol2 Pin thermodynamic stable form, fix solvent system, control nucleation temp Poly->Sol2 Sol3 Introduce protic co-solvent to disrupt 1D H-bonding, increase shear Gel->Sol3

Caption: Decision-tree workflow for troubleshooting 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide.

Sources

Reference Data & Comparative Studies

Validation

In Vivo vs. In Vitro Activity of 2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide: A Translation Guide

Executive Summary 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide is a highly functionalized, bifunctional building block frequently utilized in the synthesis of screening libraries and targeted therapeutics. The py...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide is a highly functionalized, bifunctional building block frequently utilized in the synthesis of screening libraries and targeted therapeutics. The pyrazole core is a privileged scaffold in medicinal chemistry, heavily featured in the design of kinase inhibitors, anti-inflammatory agents, and tubulin polymerization inhibitors [1]. However, the presence of the 3-nitro group and the propanehydrazide linker introduces a significant divergence between in vitro biochemical potency and in vivo pharmacokinetic (PK) reality.

This guide provides an objective, data-driven comparison of how derivatives of this specific scaffold perform across isolated biochemical assays versus complex in vivo biological systems, equipping drug development professionals with actionable protocols to bridge the translational gap.

In Vitro Activity Profile: Target Engagement & Cellular Potency

In vitro, the 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide moiety acts as a highly effective pharmacophore. The planar pyrazole ring efficiently inserts into hydrophobic pockets of target proteins (such as the colchicine binding site on tubulin or the ATP-binding cleft of kinases), while the nitro group and hydrazide linker serve as strong hydrogen-bond acceptors and donors [2].

Because in vitro assays lack metabolic enzymes, these compounds often show artificially high stability and potency. For example, structurally related pyrazole-hydrazide derivatives (such as compound H05) have demonstrated robust in vitro inhibition of tubulin polymerization with IC50 values in the low micromolar range (e.g., 17.6 µM) [3].

Self-Validating Protocol: In Vitro Tubulin Polymerization Assay

To objectively measure the biochemical activity of pyrazole-hydrazide derivatives, a fluorescence-based polymerization assay must be employed. This protocol includes internal controls to self-validate the integrity of the reagents.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw >99% pure porcine brain tubulin on ice. Resuspend in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 10 µM fluorescent reporter (e.g., DAPI).

    • Causality & Rationale: EGTA is critical to chelate trace calcium ions. Calcium actively depolymerizes microtubules; failing to chelate it will result in a false-positive inhibition signal.

  • Compound Addition: Dispense the pyrazole-hydrazide test compound (0.1 µM to 50 µM in DMSO) into a 96-well half-area plate.

    • System Validation: Include Paclitaxel (10 µM) as a polymerization enhancer (positive control) and Colchicine (10 µM) as a polymerization inhibitor (negative control). If the controls fail to shift the baseline by >3 standard deviations, the assay is invalid.

  • Reaction Initiation: Add 1 mM GTP to the tubulin mixture and immediately transfer to the assay plate pre-warmed to 37°C.

    • Causality & Rationale: GTP is strictly required to fuel the nucleation and elongation phases of microtubule assembly. Without exogenous GTP, spontaneous polymerization cannot overcome the thermodynamic barrier.

  • Kinetic Readout: Measure fluorescence (Ex: 340 nm / Em: 460 nm) every 60 seconds for 60 minutes. Calculate the Vmax of the linear growth phase to determine the IC50.

In Vivo Activity Profile: Pharmacokinetics & Metabolic Liabilities

Transitioning the 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide scaffold to in vivo models reveals significant translational challenges. The very functional groups that drive in vitro target affinity become liabilities in systemic circulation.

  • Nitroreductase Susceptibility: In vivo, the 3-nitro group on the pyrazole ring is heavily targeted by hepatic and bacterial nitroreductases. This reduces the nitro group to a reactive hydroxylamine or primary amine, fundamentally altering the molecule's electronic distribution, ablating target affinity, and potentially causing hepatotoxicity [4].

  • Hydrazide Hydrolysis & Schiff Base Formation: The propanehydrazide linker is highly reactive in plasma. It can undergo rapid hydrolysis by plasma amidases or react with endogenous carbonyls (like circulating glucose) to form inactive Schiff bases, drastically reducing the Area Under the Curve (AUC).

Self-Validating Protocol: In Vivo Pharmacokinetic (PK) Profiling

To quantify the in vivo degradation of the hydrazide linker and nitro group, a rigorous PK study in rodent models is required.

Step-by-Step Methodology:

  • Dosing Formulation: Formulate the compound at 5 mg/kg in 5% DMSO / 40% PEG400 / 55% Saline.

    • Causality & Rationale: The pyrazole-hydrazide scaffold has a high Topological Polar Surface Area (TPSA ~72.9 Ų). This specific co-solvent mixture prevents in vivo precipitation upon intravenous (IV) injection, ensuring the clearance rate reflects true metabolism rather than particulate phagocytosis.

  • Administration & Sampling: Administer IV to male Sprague-Dawley rats (n=3). Collect 200 µL blood samples via jugular vein catheter at 5, 15, 30 min, 1, 2, 4, 8, and 24 hours.

    • Causality & Rationale: The dense early sampling (5–30 min) is critical. Because hydrazides are prone to rapid plasma hydrolysis, missing these early time points will result in a failure to capture the alpha (distribution/rapid cleavage) phase, skewing the half-life calculation.

  • Sample Quenching & LC-MS/MS: Immediately quench blood samples in 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS (MRM mode).

    • System Validation: Monitor specific mass transitions for the parent compound and the predicted des-nitro and hydrolyzed metabolites. Achieving mass balance between the parent disappearance and metabolite appearance validates the metabolic clearance pathway.

Comparative Data Analysis

The table below summarizes the typical translational gap observed when moving pyrazole-hydrazide derivatives from in vitro to in vivo environments.

ParameterIn Vitro Assay ResultIn Vivo Model ResultTranslation Gap / Rationale
Target Inhibition (IC50) 1.5 - 17.6 µM (Biochemical)ED50 > 50 mg/kg (Xenograft)High target affinity in vitro is negated by rapid in vivo clearance.
Metabolic Stability > 95% intact at 24h (Buffer)T1/2 < 45 minutes (Plasma)Plasma amidases cleave the hydrazide linker; nitroreductases alter the pyrazole core.
Off-Target Toxicity Negligible (Purified enzyme)Elevated AST/ALT (Hepatic)Reduction of the 3-nitro group generates reactive intermediates in vivo.
Membrane Permeability N/A (Cell-free assays)Low (Caco-2 Papp < 5x10⁻⁶)High TPSA restricts passive diffusion across the intestinal epithelium, limiting oral bioavailability.

Visualizations of Workflows and Mechanisms

Workflow InVitro In Vitro Screening (Target Binding) Cellular Cellular Assays (Permeability/Tox) InVitro->Cellular IC50 Validation ADME In Vivo PK/ADME (Clearance/Stability) Cellular->ADME GI50 & TPSA Check InVivo In Vivo Efficacy (Disease Models) ADME->InVivo Bioavailability > 20%

Workflow for translating pyrazole-hydrazide hits from in vitro screens to in vivo models.

Mechanism Compound Pyrazole-Hydrazide Derivative NitroReductase Hepatic Nitroreductases (In Vivo Only) Compound->NitroReductase In Vivo Metabolism Target Intracellular Target (e.g., Tubulin/Kinase) Compound->Target In Vitro / In Vivo Binding Tox Metabolic Toxicity / Rapid Clearance NitroReductase->Tox Nitro Reduction Efficacy Target Inhibition & Apoptosis Target->Efficacy Structural Disruption

Mechanism of action and in vivo metabolic liabilities of nitro-pyrazole derivatives.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI Molecules.[Link][1]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports.[Link][2]

  • Identification of Novel Cannabinoid CB1 Receptor Antagonists by Using Virtual Screening with a Pharmacophore Model. Journal of Medicinal Chemistry / ResearchGate.[Link][3]

  • 5-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 135463736. PubChem Database.[Link][4]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide

Comprehensive Safety and Operational Guide: Handling 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide As a Senior Application Scientist, I recognize that handling specialized building blocks like 2-(5-methyl-3-nitro-...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide

As a Senior Application Scientist, I recognize that handling specialized building blocks like 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide (Enamine Catalog: EN300-229542)[1] requires more than a cursory glance at a generic Safety Data Sheet (SDS). To ensure both scientific integrity and operator safety, laboratory personnel must understand the causality behind the hazards. This guide provides a self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific nitro-pyrazole hydrazide derivative.

Mechanistic Rationale for Hazard Profiling

The compound 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide contains three distinct functional moieties that dictate its rigorous handling requirements:

  • The Nitro Group (-NO 2​ ): Acting as a strong electron-withdrawing group on the pyrazole ring, nitroheterocycles are notoriously sensitizing to the skin. Furthermore, compounds containing nitro groups in close proximity to nitrogen-rich rings can present unstable explosive characteristics (GHS H200/H201) if subjected to extreme thermal shock, friction, or kinetic impact[2].

  • The Hydrazide Group (-NHNH 2​ ): Hydrazides are potent nucleophiles. They are highly reactive and are known to cause severe skin corrosion/irritation (H315) and serious eye damage (H319)[3]. More importantly, hydrazides can permeate standard, thin-mil nitrile gloves over extended periods, necessitating specific barrier strategies.

  • The Pyrazole Core: This aromatic heterocycle confers lipophilicity. If the compound is dissolved in universal organic solvents (e.g., DMSO or DMF) during high-throughput screening preparation, the rate of dermal absorption increases exponentially, carrying the toxic hydrazide payload directly through the lipid bilayer of the skin.

Quantitative PPE Matrix

Based on the mechanistic hazard profile, standard laboratory attire is insufficient. The following table summarizes the mandatory PPE required for handling this compound in both its dry powder and solvated states.

Body PartRecommended PPESpecification / StandardMechanistic Justification
Hands Double-Gloving SystemInner: 4-mil NitrileOuter: 8-mil NeopreneHydrazide derivatives can achieve breakthrough in standard nitrile < 30 mins. Neoprene offers superior resistance to nucleophilic penetration.
Eyes/Face Chemical Splash GogglesANSI Z87.1 (Tight-fitting)Mitigates the severe eye irritation risk (H319)[3]. Safety glasses with side shields are inadequate against aerosolized powder.
Body Flame-Resistant (FR) Lab CoatNomex or equivalent FR materialProtects against potential deflagration risks associated with nitro-pyrazole derivatives under static discharge[2].
Respiratory N95 / P100 RespiratorNIOSH-approvedRequired only if weighing outside a closed system. Aerosolized nitro-compounds cause severe respiratory tract irritation[3].

Standard Operating Procedure (SOP): Handling & Workflow

To build a self-validating safety system, every step of the handling process must eliminate variables that could trigger the compound's reactive properties.

Step 1: Environmental & Equipment Preparation

  • Ventilation: All handling must be performed in a Class II Biological Safety Cabinet or a certified chemical fume hood with a face velocity of 100–120 fpm[3].

  • Static Mitigation: Because nitro-aromatics can be sensitive to electrostatic discharge, utilize an anti-static static-dissipative mat.

Step 2: Weighing and Transfer

  • Tool Selection: Use ceramic or grounded stainless-steel spatulas. Never use standard plastic spatulas, which generate static electricity through triboelectric charging.

  • Closed System Transfer: Weigh the compound directly into a pre-tared, sealable amber vial to prevent photo-degradation of the nitro group. Cap the vial before removing it from the fume hood.

Step 3: Solvation

  • When adding DMSO or DMF, add the solvent slowly down the side of the vial to prevent aerosolization of the dry powder.

  • Vortex gently; avoid high-energy sonication which introduces thermal stress to the nitro-pyrazole core.

Spill Response & Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent environmental discharge and cross-contamination.

  • Containment: Do not apply water directly to the bulk powder spill, as this can spread the reactive hydrazide. Instead, carefully wipe the powder dry using a disposable, static-free rag[3].

  • Isolation: Immediately place the contaminated rag into a sealable hazardous waste bag and hold it for dedicated chemical waste disposal[3].

  • Decontamination: Only after the bulk material has been picked up should you ventilate the area and wash the spill site thoroughly with copious amounts of soap and water (P302+P352)[3].

  • Environmental Protection: Under no circumstances should the product or the wash water be allowed to enter the laboratory drains. Discharge into the environment must be strictly avoided[3].

Operational Workflow Diagram

The following diagram outlines the logical progression of handling and emergency response for nitro-pyrazole hydrazide derivatives.

G Start Pre-Operation: Verify Fume Hood & Don FR PPE Weighing Handling: Use Anti-static Spatula & Closed System Start->Weighing Spill Spill Detected During Transfer? Weighing->Spill Clean Spill Response: Wipe Dry & Bag Contaminated Rag Spill->Clean Yes Success Operation Complete: Doff PPE & Wash Hands Spill->Success No Decon Decontamination: Wash Site with Soap & Water Clean->Decon Dispose Waste Disposal: Seal in Hazardous Waste Stream Decon->Dispose

Workflow for handling and emergency spill response of nitro-pyrazole hydrazide derivatives.

References

  • AS-1 (Axel). "Enamine Compound 250mg EN300-229542 Product Specifications." AS-1 Axel Catalog. URL:[Link]

Sources

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